![molecular formula C14H11ClS B177780 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin CAS No. 1725-32-2](/img/structure/B177780.png)
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin is a chemical compound with the molecular formula C14H11ClS . It is used for research and development purposes.
Synthesis Analysis
The synthesis of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin and related compounds has been studied . For instance, the reaction of 10-bromo-10,11-dihydrodibenzo[b,f]thiepin-11-one with sodium methoxide in methanol leads to thioxanthone and 10-hydroxy-10,11-dihydrodibenzo[b,f]thiepin-11-one .Molecular Structure Analysis
The molecular structure of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin has been analyzed using various techniques such as elementary analysis, spectral data examination, and gas chromatography . The average mass of the molecule is 246.755 Da, and the monoisotopic mass is 246.026993 Da .Chemical Reactions Analysis
In an aqueous sodium hydroxide solution, the reaction of 10-bromo-10,11-dihydrodibenzo[b,f]thiepin-11-one leads to the formation of six products .Physical And Chemical Properties Analysis
The physical and chemical properties of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin include its melting point/freezing point, boiling point, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapor density .Aplicaciones Científicas De Investigación
Chemical Research
“10-Chloro-10, 11-dihydrodibenz[b,f]thiepin” is a chemical compound used in various chemical research . It is often used as a building block in the synthesis of other complex molecules .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards of this compound are used for accurate results in pharmaceutical research .
Synthesis of Carbamazepine Analogues
The dibenz[b, f]azepine heterocyclic system and related molecules with a single 10,11-bond are important templates for well-prescribed drug molecules, notably carbamazepine (anticonvulsant), clomipramine and imipramine (antidepressants) . “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin” is used in the synthesis of a range of halogenated carbamazepine analogues .
Metabolic and Immunological Studies
Halogenated carbamazepine analogues, synthesized using “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin”, are used in metabolic and immunological studies . These studies aim to identify analogues less prone to metabolic activation .
Structure-Metabolism Studies
The halogenated derivatives of carbamazepine, synthesized using “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin”, are used in structure-metabolism studies . These studies aim to understand how the structure of a compound affects its metabolism .
Hypersensitive Effects Studies
The halogenated derivatives of carbamazepine, synthesized using “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin”, are used in studies of hypersensitive effects . These studies aim to understand how these compounds stimulate T cells .
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds have been suggested to have neuroleptic properties , indicating potential targets within the nervous system.
Mode of Action
Given its potential neuroleptic properties , it may interact with receptors in the nervous system, altering neurotransmitter activity and leading to changes in neural signaling.
Result of Action
As a potential neuroleptic , it could have effects such as altering neural signaling, which could lead to changes in behavior or perception.
Propiedades
IUPAC Name |
5-chloro-5,6-dihydrobenzo[b][1]benzothiepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClS/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGARUWFXXYMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513951 |
Source


|
| Record name | 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1725-32-2 |
Source


|
| Record name | 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)


![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
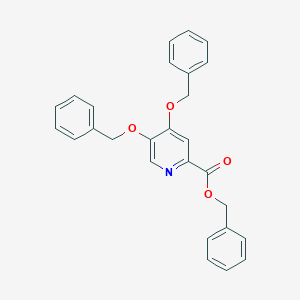
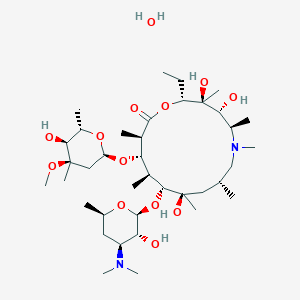

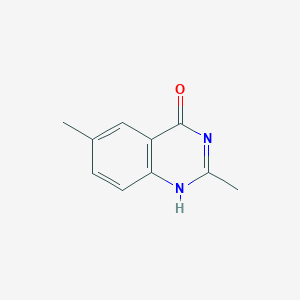
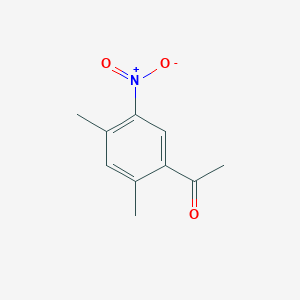
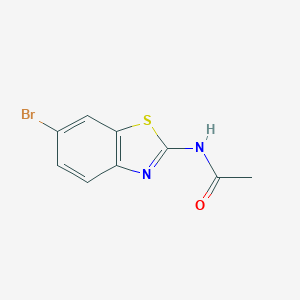


![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)
